molecular formula C22H27NO6S B13704275 3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid

3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid

Cat. No.: B13704275
M. Wt: 433.5 g/mol
InChI Key: VKWKNLQDUOPGPF-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-[4’-(methylsulfonyl)-2-biphenylyl]butyric Acid is a synthetic organic compound that features a Boc-protected amino group and a biphenyl moiety with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-[4’-(methylsulfonyl)-2-biphenylyl]butyric Acid typically involves multiple steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

    Boc Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-amino group.

    Formation of the Butyric Acid Moiety: The butyric acid moiety can be introduced through various organic synthesis techniques, such as esterification followed by hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the biphenyl moiety or the Boc-protected amino group.

    Substitution: Substitution reactions could occur at various positions on the biphenyl ring or the butyric acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, though specific uses would require further research.

    Industry: As a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-[4’-(methylsulfonyl)-2-biphenylyl]butyric Acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed study using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the biphenyl and methylsulfonyl groups.

    4-[4’-(Methylsulfonyl)-2-biphenylyl]butyric Acid: Lacks the Boc-protected amino group.

    3-(Amino)-4-[4’-(methylsulfonyl)-2-biphenylyl]butyric Acid: Lacks the Boc protection on the amino group.

Uniqueness

The presence of both the Boc-protected amino group and the methylsulfonyl-substituted biphenyl moiety makes 3-(Boc-amino)-4-[4’-(methylsulfonyl)-2-biphenylyl]butyric Acid unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H27NO6S

Molecular Weight

433.5 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(4-methylsulfonylphenyl)phenyl]butanoic acid

InChI

InChI=1S/C22H27NO6S/c1-22(2,3)29-21(26)23-17(14-20(24)25)13-16-7-5-6-8-19(16)15-9-11-18(12-10-15)30(4,27)28/h5-12,17H,13-14H2,1-4H3,(H,23,26)(H,24,25)

InChI Key

VKWKNLQDUOPGPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)C)CC(=O)O

Origin of Product

United States

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